molecular formula C10H14N2O B181613 4'-Dimethylaminoacetanilide CAS No. 7463-28-7

4'-Dimethylaminoacetanilide

Cat. No. B181613
CAS RN: 7463-28-7
M. Wt: 178.23 g/mol
InChI Key: XZEJXEZIWLTFJR-UHFFFAOYSA-N
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Description

4'-Dimethylaminoacetanilide, also known as acetaminophen or paracetamol, is a commonly used over-the-counter pain reliever and fever reducer. It was first synthesized in 1878 by Harmon Northrop Morse, and its mechanism of action was discovered in the 1940s. Since then, it has become one of the most widely used drugs in the world, with an estimated 25 billion doses consumed annually.

Mechanism Of Action

The mechanism of action of 4'-dimethylaminoacetanilide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Specifically, 4'-Dimethylaminoacetaniliden inhibits the COX-2 enzyme, which is induced during inflammation and is responsible for the production of prostaglandins that cause pain and fever.

Biochemical And Physiological Effects

In addition to its analgesic and antipyretic effects, 4'-Dimethylaminoacetaniliden has been shown to have other biochemical and physiological effects. These include the modulation of the endocannabinoid system, the regulation of nitric oxide production, and the inhibition of platelet aggregation. However, the clinical significance of these effects is not well understood.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4'-Dimethylaminoacetaniliden in lab experiments is its well-characterized pharmacokinetics and metabolism. This allows researchers to study drug interactions, drug metabolism pathways, and drug toxicity in a controlled setting. However, there are also limitations to using 4'-Dimethylaminoacetaniliden in lab experiments, such as its narrow therapeutic window and potential for hepatotoxicity at high doses.

Future Directions

There are several areas of future research that could be pursued with respect to 4'-dimethylaminoacetanilide. These include:
1. The development of new analgesic and antipyretic drugs that target the COX-2 enzyme more selectively than 4'-Dimethylaminoacetaniliden.
2. The investigation of the biochemical and physiological effects of 4'-Dimethylaminoacetaniliden, and their clinical significance.
3. The exploration of new synthesis methods for 4'-Dimethylaminoacetaniliden that are more environmentally friendly and efficient.
4. The study of drug interactions and toxicity in special populations, such as pregnant women and elderly patients.
5. The development of new methods for drug delivery and dosage that improve the efficacy and safety of 4'-Dimethylaminoacetaniliden.
In conclusion, 4'-dimethylaminoacetanilide is a widely used pain reliever and fever reducer that has been extensively studied for its pharmacokinetics, mechanism of action, and clinical applications. While there are limitations to its use in lab experiments, it remains an important model compound for drug metabolism studies. Future research in this area could lead to the development of new drugs and improved methods for drug delivery and dosage.

Scientific Research Applications

4'-Dimethylaminoacetanilide has been extensively studied for its analgesic and antipyretic properties. It is believed to work by inhibiting the production of prostaglandins, which are involved in the inflammatory response. In addition to its clinical use, 4'-Dimethylaminoacetaniliden is also used as a model compound in drug metabolism studies, due to its well-characterized pharmacokinetics and metabolism.

properties

CAS RN

7463-28-7

Product Name

4'-Dimethylaminoacetanilide

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]acetamide

InChI

InChI=1S/C10H14N2O/c1-8(13)11-9-4-6-10(7-5-9)12(2)3/h4-7H,1-3H3,(H,11,13)

InChI Key

XZEJXEZIWLTFJR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)N(C)C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N(C)C

Other CAS RN

7463-28-7

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of acetic anhydride (11.5 mL, 12.45 g, 0.122 mol) in anhydrous CH2Cl2 (100 mL) was added N,N-dimethyl-1,4-phenylenediamine (11.37 g; 83.5 mmol) portion-wise over 30 min at 0° C. The mixture was allowed to gradually warm to room temperature and stirred for 24 hours. The solvent was removed under high vacuum to obtain a black residue which was stirred with Et2O (20 mL) at room temperature. The suspension was filtered and the solid washed with Et2O (3×20 mL). The solid residue was dried under high vacuum to obtain the intermediate N-acetyl-N′,N′-dimethyl-1,4-phenylenediamine as a black solid (12.8 g, 86%) which was used in the next step without further purification.
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Synthesis routes and methods II

Procedure details

To a solution of N,N-dimethylbenzene-1,4-diamine (1.0 eq) in dichloromethane, triethylamine (2.2 eq) was added at 0° C. and stirred for 15 min. To the above mixture was then added a solution of acetic anhydride (1.0 eq) in dichloromethane at 0° C., after addition the reaction was continued at room temperature for 5 hrs. Water was added and the organic layer was separated, dried over anhydrous Na2SO4, concentrated under reduced pressure to afford crude product, which, on purification by column chromatography afforded the desired N-[4-(dimethylamino)phenyl]acetamide. (Yield=69%)
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